2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid
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Overview
Description
2,2-Dichlorospiro[22]pentane-1-carboxylic acid is a chemical compound with the molecular formula C6H6Cl2O2 It is characterized by a spirocyclic structure, where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of spiro[2.2]pentane-1-carboxylic acid using chlorine gas or other chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to control the reactivity of chlorine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted spiro compounds, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane-1-carboxylic acid: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid: Contains fluorine atoms instead of chlorine, which can alter its reactivity and biological activity.
2,2-Dibromospiro[2.2]pentane-1-carboxylic acid:
Uniqueness
2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid is unique due to its specific chlorine substitutions, which confer distinct reactivity and potential for diverse applications. Its spirocyclic structure also provides a rigid framework that can be advantageous in certain chemical and biological contexts.
Properties
IUPAC Name |
2,2-dichlorospiro[2.2]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUBWHPAJZCXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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